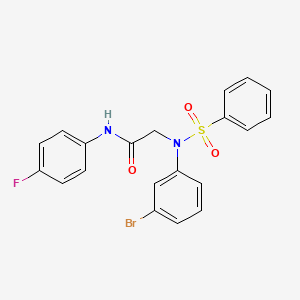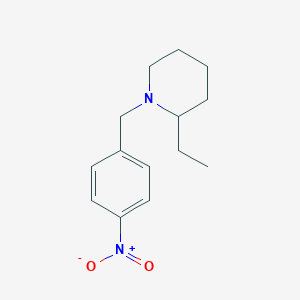
N~2~-(3-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that belongs to the class of glycine receptor antagonists. It is commonly referred to as Compound 34, and it has shown promise in scientific research applications due to its ability to selectively block glycine receptors.
Wirkmechanismus
The mechanism of action of Compound 34 involves its ability to selectively block glycine receptors. Glycine receptors are ionotropic receptors that are primarily located in the spinal cord and brainstem. They play a crucial role in the regulation of synaptic transmission by mediating the inhibitory effects of glycine on neurons. By blocking glycine receptors, Compound 34 can disrupt the inhibitory effects of glycine, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound 34 have been extensively studied in vitro and in vivo. In vitro studies have shown that Compound 34 can block glycine receptors with high selectivity and potency. In vivo studies have demonstrated that Compound 34 can produce dose-dependent effects on pain perception, motor coordination, and learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Compound 34 in lab experiments is its high selectivity for glycine receptors. This allows researchers to selectively block glycine receptors without affecting other neurotransmitter systems. However, one of the limitations of using Compound 34 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Compound 34. One area of interest is the development of more potent and selective glycine receptor antagonists that can be used for therapeutic purposes. Another area of interest is the investigation of the role of glycine receptors in various neurological and psychiatric disorders, such as schizophrenia, epilepsy, and chronic pain. Additionally, the development of new methods for synthesizing and delivering Compound 34 may lead to improved experimental and therapeutic outcomes.
Synthesemethoden
The synthesis of N~2~-(3-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process that includes the use of various reagents and solvents. The compound can be synthesized using a combination of organic chemistry techniques such as Suzuki coupling, bromination, and sulfonation.
Wissenschaftliche Forschungsanwendungen
Compound 34 has been extensively studied for its potential use in scientific research applications. It has been shown to selectively block glycine receptors, which are involved in the regulation of synaptic transmission in the central nervous system. This makes it a valuable tool for investigating the role of glycine receptors in various physiological processes such as pain perception, motor coordination, and learning and memory.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O3S/c21-15-5-4-6-18(13-15)24(28(26,27)19-7-2-1-3-8-19)14-20(25)23-17-11-9-16(22)10-12-17/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQLSUDKTDQAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4955989.png)
![1-(2-fluorophenyl)-4-{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4955992.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4956000.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956007.png)

![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4956025.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B4956031.png)
![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)
![1-(2-methylbenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956051.png)
![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)